4-Ethylguaiacol-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

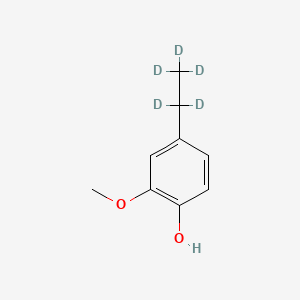

4-Ethylguaiacol-d5 is a chemical compound with the molecular formula C9H12O2 . It is used as a smoke flavoring in the food industry and displays antioxidant activity due to its phenolic composition . It is also present in red grapes and in red wines . This compound has been identified as one of the key aroma components in commercial soy sauce, red wine, and apple cider .

Synthesis Analysis

The synthesis of this compound has been demonstrated at a gram scale, affording the target product in 70% isolated yield in a two-step two-pot process . The enzymatic step was characterized in detail to overcome major constraints . A heterogeneous extracting route of 4-ethylguaiacol is constructed using the intermediate of the reaction between 4-ethylguaiacol and Ca²⁺ as the extracting agent .

Molecular Structure Analysis

The molecular weight of this compound is 157.22 g/mol . The IUPAC name for this compound is 2-methoxy-4-(1,1,2,2,2-pentadeuterioethyl)phenol . The InChI string and InChIKey are also provided for further structural analysis .

Chemical Reactions Analysis

An electrochemical procedure for the determination of 4-ethylguaiacol has been developed and applied to wine analysis . Modified screen-printed carbon electrodes (SPCEs) with fullerene C60 (C60) have been shown to be efficient in this kind of analysis . The extraction parameters optimization, cycle extraction, and 4-ethylguaiacol purification are studied, respectively .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 157.22 g/mol, an XLogP3 of 1.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . The exact mass and monoisotopic mass are both 157.115113351 g/mol .

Scientific Research Applications

Fermentation Industry : 4-Ethylguaiacol is an important aroma compound in liquor, beer, wine, soy sauce, etc. Its synthesis is influenced by materials, yeast, and technology processes. Gene cloning is essential to improve the quality of traditional fermentation products (Zhou, 2009).

Oxidation of Lignin : 4-Ethylguaiacol is used to study the oxidation of lignin, and a new method to measure its dimerization products was developed. This method helps in monitoring unwanted side-products in lignin oxidation (Sippola et al., 2002).

Wine Quality Analysis : 4-Ethylguaiacol, along with 4-ethylphenol, is a critical aroma compound in red wine. Its concentration in wine stored in various oak barrels was measured, revealing the influence of storage conditions on wine quality (Pollnitz et al., 2000).

Anti-inflammatory Research : 4-Ethylguaiacol showed potential anti-inflammatory effects in an LPS-induced THP-1 cell model. It mitigated inflammation via activation of the Nrf2-HO-1 and AMPK-SIRT1 pathways and inhibited NF-κB and AP-1 activation (Zhao et al., 2019).

Antioxidant Activities : Vanillin, 4-methylguaiacol, and 4-ethylguaiacol in Chinese Baijiu displayed strong antioxidant activities. They efficiently reduced oxidative stress biomarkers and improved antioxidant enzymes, suggesting their potential as natural antioxidants (Zhao et al., 2017).

Wine Closure Impact : Research on the effectiveness of different wine closures showed that cork stoppers effectively prevent the migration of volatile compounds such as 4-Ethylguaiacol into bottled wines, unlike synthetic closures and screw caps (Pereira et al., 2013).

Removal from Wine : Polyaniline-based materials were effective in removing 4-Ethylguaiacol from wine, indicating their potential as fining agents to address wine contamination issues (Marican et al., 2014).

Atmospheric Chemistry : Theoretical studies on the gas-phase reactions of nitrate radicals with 4-Ethylguaiacol have implications for understanding atmospheric pollution and toxicity assessment (Wei et al., 2018).

Fluorescent Nanoprobe Development : A fluorescent nanoprobe for 4-Ethylguaiacol was developed, demonstrating applications in chemical analysis and detection, particularly in Chinese Baijiu and wine samples (Liu et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

4-Ethylguaiacol-d5 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antioxidant activities, interacting with enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). These interactions help in scavenging reactive oxygen species (ROS) and reducing oxidative stress . Additionally, this compound modulates the activity of heme oxygenase-1 (HO-1), an enzyme involved in the degradation of heme to biliverdin, iron ions, and carbon monoxide .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In HepG2 cells, this compound demonstrated antioxidant properties by reducing ROS levels and improving oxidative stress biomarkers . It also modulates neuroinflammation and Th1/Th17 differentiation in immune cells, thereby impacting cell signaling pathways related to inflammation and immune response .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It binds to and activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant response elements (AREs) and the expression of HO-1 . This activation results in the suppression of microglial activation, mitigation of blood-brain barrier disruption, and inhibition of Th1 and Th17 cell infiltration in the central nervous system . Additionally, this compound inhibits the production of matrix metalloproteinases (MMP3 and MMP9), which are involved in tissue remodeling and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been shown to maintain its stability and antioxidant properties in various assays, including DPPH, ABTS, and ORAC . In in vitro studies, this compound exhibited dose-dependent antioxidant activities and efficiently relieved increased ROS levels . Long-term studies in animal models have demonstrated its ability to ameliorate disease severity and reduce inflammation over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In experimental autoimmune encephalomyelitis (EAE) models, a dose of 100 mg/kg was found to significantly reduce disease severity and inflammation . Higher doses may lead to toxic effects, although specific toxic thresholds have not been extensively studied. It is crucial to determine the optimal dosage to balance therapeutic benefits and potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as HO-1 and Nrf2, influencing the metabolism of heme and the production of antioxidant molecules . These interactions help in maintaining cellular redox balance and protecting cells from oxidative damage. Additionally, this compound affects metabolic flux and metabolite levels, contributing to its overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation are influenced by its interactions with specific biomolecules, which can affect its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is often found in the cytoplasm and mitochondria, where it exerts its antioxidant effects . The compound’s activity is influenced by its localization, as it interacts with different biomolecules in various cellular compartments. Post-translational modifications and targeting signals may also play a role in directing this compound to specific organelles .

properties

IUPAC Name |

2-methoxy-4-(1,1,2,2,2-pentadeuterioethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWNEIVBYREQRF-WNWXXORZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1=CC(=C(C=C1)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of using 4-Ethylguaiacol-d5 in the study?

A1: this compound, a deuterated form of 4-Ethylguaiacol, serves as a valuable tracer in this study. Its presence in the wine indicates that the compound, originating from the surrounding environment, has penetrated the closure. This helps researchers evaluate the barrier properties of different wine closure types against volatile compounds. The study found that cork stoppers effectively prevented the migration of this compound into the wine, while synthetic closures and screw caps allowed for its permeation []. This information is crucial for winemakers seeking to prevent undesirable aroma compounds from affecting the quality of their product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B584419.png)

![Dimethyl (2S)-2-[[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate](/img/structure/B584424.png)

![N-[2-[4-(butylcarbamoylsulfamoyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide](/img/structure/B584430.png)

![[(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B584440.png)